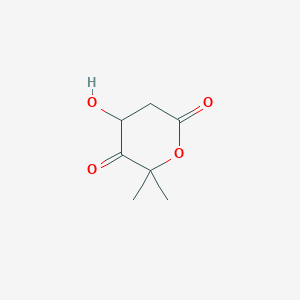
4-Hydroxy-6,6-dimethyloxane-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-6,6-dimethyloxane-2,5-dione is an organic compound with a molecular formula of C7H10O4 It is a heterocyclic compound containing a six-membered ring with one oxygen atom and two carbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6,6-dimethyloxane-2,5-dione can be achieved through several methods. One common approach involves the condensation reaction of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid. This reaction leads to the formation of the desired compound through a series of intermediate steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-Hydroxy-6,6-dimethyloxane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
科学研究应用
4-Hydroxy-6,6-dimethyloxane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of various chemical intermediates and materials.
作用机制
The mechanism of action of 4-Hydroxy-6,6-dimethyloxane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its reactivity is influenced by the electron-withdrawing effects of the carbonyl groups and the electron-donating effects of the hydroxyl group.
相似化合物的比较
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Similar in structure but with different reactivity and applications.
Tetrahydropyran: A related compound with a six-membered ring containing one oxygen atom, but lacking the carbonyl groups.
4,4-Dimethyloxane-2,6-dione: Another similar compound with variations in the position of functional groups.
Uniqueness
4-Hydroxy-6,6-dimethyloxane-2,5-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and research.
属性
CAS 编号 |
130469-70-4 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC 名称 |
4-hydroxy-6,6-dimethyloxane-2,5-dione |
InChI |
InChI=1S/C7H10O4/c1-7(2)6(10)4(8)3-5(9)11-7/h4,8H,3H2,1-2H3 |
InChI 键 |
ICBJVBVKOWSMCS-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)C(CC(=O)O1)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




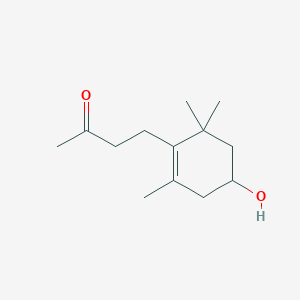
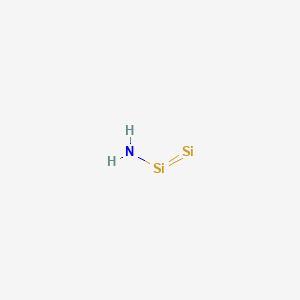
silane](/img/structure/B14274070.png)
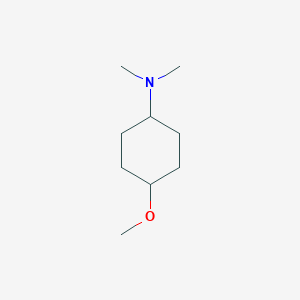
![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
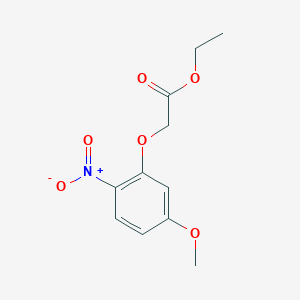
![(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14274097.png)

![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)
![2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14274127.png)

